



# Application Notes and Protocols for JNJ-39758979 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-39758979 |           |
| Cat. No.:            | B1673020     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), demonstrating efficacy in various preclinical models of inflammatory and allergic diseases.[1][2] [3] As a Gαi/o-coupled receptor, the H4R is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T cells, and dendritic cells. Its activation by histamine mediates key inflammatory responses such as chemotaxis and cytokine release. Consequently, antagonism of the H4R with JNJ-39758979 presents a promising therapeutic strategy for conditions like asthma, atopic dermatitis, pruritus, and diabetic nephropathy.

These application notes provide detailed protocols for the dosage and administration of **JNJ-39758979** in various mouse models, along with methods for assessing its therapeutic effects.

# Mechanism of Action: Histamine H4 Receptor Signaling

**JNJ-39758979** exerts its effects by blocking the histamine-induced signaling cascade through the H4 receptor. Upon histamine binding, the H4R activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway also involves the activation of the mitogen-activated protein



kinase (MAPK) cascade and the mobilization of intracellular calcium (Ca2+), culminating in cellular responses like chemotaxis of eosinophils and mast cells.



Click to download full resolution via product page

Caption: Histamine H4 Receptor Signaling Pathway and Inhibition by JNJ-39758979.

# Data Presentation: Dosage and Administration of JNJ-39758979 in Mice

The following tables summarize the quantitative data for **JNJ-39758979** administration in various murine models.

Table 1: Oral Administration of JNJ-39758979 in Different Mouse Models



| Mouse Model                                        | Dosage Range<br>(mg/kg) | Vehicle                              | Therapeutic<br>Outcome                                                    |
|----------------------------------------------------|-------------------------|--------------------------------------|---------------------------------------------------------------------------|
| Ovalbumin-Sensitized<br>Asthma                     | 0.2 - 20                | 20% Hydroxypropyl-β-<br>cyclodextran | Reduced eosinophil infiltration in bronchoalveolar lavage fluid (BALF)[4] |
| FITC-Induced Contact<br>Hypersensitivity           | 20                      | Not specified                        | Decreased ear<br>edema[4]                                                 |
| Histamine-Induced Pruritus                         | Not specified           | 20% Hydroxypropyl-β-<br>cyclodextran | Inhibited scratching behavior[5]                                          |
| Streptozotocin-<br>Induced Diabetic<br>Nephropathy | 100                     | Not specified                        | Reduced nephropathy[4]                                                    |

Table 2: Pharmacokinetic Parameters of JNJ-39758979 in Mice

| Administration<br>Route | Dosage<br>(mg/kg) | Cmax (µM) | t1/2 (hours) | Bioavailability<br>(F%) |
|-------------------------|-------------------|-----------|--------------|-------------------------|
| Oral (p.o.)             | 10                | 0.3       | 7.5          | 36                      |
| Intravenous (i.v.)      | 2                 | -         | 2.1          | -                       |

Data extracted from MedchemExpress product information.[6][7]

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

# I. Ovalbumin-Induced Asthma Model

This model mimics allergic asthma, characterized by airway hyperresponsiveness and eosinophilic inflammation.[8][9][10]

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Experimental workflow for the ovalbumin-induced asthma model.

#### Protocol:

- Animals: Use 6-8 week old BALB/c mice.
- Sensitization:
  - On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 μg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 μL of sterile phosphate-buffered saline (PBS).[9]



- On day 14, administer a booster i.p. injection of 20 μg OVA in alum.[9]
- Drug Administration:
  - Administer JNJ-39758979 orally (p.o.) at a dose of 0.2-20 mg/kg, dissolved in 20% hydroxypropyl-β-cyclodextran, daily from day 18 to day 23. The control group receives the vehicle only.[4][5]
- Challenge:
  - From day 21 to day 23, challenge the mice with an intranasal or aerosolized solution of 1% OVA in PBS for 20 minutes each day.[11]
- · Assessment of Eosinophil Infiltration:
  - 24 hours after the final challenge, euthanize the mice and perform bronchoalveolar lavage (BAL).
  - Instill and aspirate 0.5 mL of ice-cold PBS through a tracheal cannula three times.[12]
  - Centrifuge the collected BAL fluid and resuspend the cell pellet.
  - Determine the total cell count using a hemocytometer.
  - Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts and quantify eosinophils.[12] Alternatively, use flow cytometry with antibodies against Siglec-F, CD45, and CD11c to identify and quantify eosinophils (CD45+ Siglec-F+ CD11clow/-).[1][13][14]

# **II. FITC-Induced Contact Hypersensitivity Model**

This model is used to study Th2-dependent contact hypersensitivity, a model for atopic dermatitis.[15][16][17][18]

#### Protocol:

Animals: Use BALB/c mice.



#### · Sensitization:

On day 0, sensitize the mice by applying 400 μL of 0.5% fluorescein isothiocyanate (FITC) dissolved in a 1:1 mixture of acetone and dibutyl phthalate to the shaved abdomen.

#### • Drug Administration:

Administer JNJ-39758979 orally at a dose of 20 mg/kg one hour before the challenge.[4]
 The control group receives the vehicle.

#### · Challenge:

 $\circ~$  On day 5, challenge the mice by applying 20  $\mu L$  of 0.5% FITC to both sides of the right ear.

#### Assessment of Ear Edema:

- Measure the thickness of both ears using a digital micrometer before the challenge and 24 hours after the challenge.
- The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge.

### **III. Histamine-Induced Pruritus Model**

This model is used to evaluate the anti-pruritic effects of compounds.[5]

#### Protocol:

• Animals: Use C57BL/6 mice.

#### · Acclimatization:

- Acclimatize the mice individually in observation chambers for at least 30 minutes before the experiment.
- Drug Administration:



- Administer JNJ-39758979 orally, dissolved in 20% hydroxypropyl-β-cyclodextran, 30 minutes before the histamine injection.[5] The control group receives the vehicle.
- Induction of Pruritus:
  - Inject 50 μL of histamine (100 μg) intradermally into the rostral back of the mice.
- Assessment of Scratching Behavior:
  - Immediately after the histamine injection, record the number of scratching bouts directed towards the injection site for 30 minutes. A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site.

# IV. Streptozotocin-Induced Diabetic Nephropathy Model

This model is used to study the progression of diabetic kidney disease.[19][20][21][22][23]

#### Protocol:

- Animals: Use male DBA2/J mice.[4]
- Induction of Diabetes:
  - Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg, freshly dissolved in citrate buffer (pH 4.5).[22]
  - Confirm diabetes 72 hours later by measuring blood glucose levels; mice with glucose levels >250 mg/dL are considered diabetic.
- Drug Administration:
  - Four weeks after the induction of diabetes, begin daily oral administration of JNJ-39758979 at a dose of 100 mg/kg for 8 weeks.[4] The control group receives the vehicle.
- Assessment of Nephropathy:
  - At the end of the treatment period, collect 24-hour urine samples to measure albuminuria.



- Euthanize the mice and collect blood to measure blood urea nitrogen (BUN) and creatinine.
- Perfuse and collect the kidneys for histopathological analysis (e.g., PAS staining to assess glomerulosclerosis and tubular injury).

### **Formulation and Administration Notes**

- Oral Administration: JNJ-39758979 can be formulated as a suspension in 20% hydroxypropyl-β-cyclodextran for oral gavage.[5] Ensure the compound is fully dissolved or evenly suspended before administration.
- Intravenous Administration: For intravenous injection, JNJ-39758979 can be dissolved in a
  vehicle suitable for i.v. administration, such as a solution containing DMSO, PEG300, and
  Tween 80, further diluted with sterile saline. The final concentration of organic solvents
  should be minimized to avoid toxicity.
- Stability: Prepare fresh solutions of **JNJ-39758979** for each experiment to ensure potency.

## Conclusion

**JNJ-39758979** is a valuable research tool for investigating the role of the histamine H4 receptor in various inflammatory and allergic conditions. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mice to evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. researchgate.net [researchgate.net]

### Methodological & Application





- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The effect of fexofenadine on pruritus in a mouse model (HR-ADf) of atopic dermatitis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. benchchem.com [benchchem.com]
- 10. Acute Asthma Models to Ovalbumin in the Mouse | Semantic Scholar [semanticscholar.org]
- 11. oatext.com [oatext.com]
- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 13. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry
   PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdbiosciences.com [mdbiosciences.com]
- 16. CTLA-4 suppresses hapten-induced contact hypersensitivity in atopic dermatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Contact hypersensitivity models in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rodent models of streptozotocin-induced diabetic nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Laboratory and clinical findings in mouse models of diabetic nephropathy induced with streptozotocin [ouci.dntb.gov.ua]



 To cite this document: BenchChem. [Application Notes and Protocols for JNJ-39758979 in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673020#jnj-39758979-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com